4-Formylphenyl 3,4,5-trimethoxybenzoate

Description

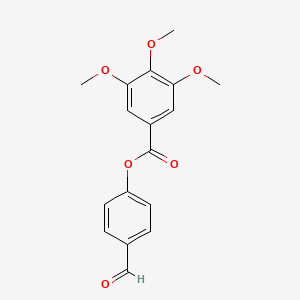

4-Formylphenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, characterized by a formyl group (-CHO) attached to the para position of the phenyl ester moiety. This compound is synthesized via esterification reactions, often involving 3,4,5-trimethoxybenzoyl chloride and 4-formylphenol under basic conditions . Its structure combines the electron-rich 3,4,5-trimethoxyphenyl group with the reactive formyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-formylphenyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-11(10-18)5-7-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRVOXKAMQGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-formylphenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Reduction of the Formyl Group

The aldehyde group undergoes selective reduction to a hydroxymethyl group under mild conditions, preserving the ester and methoxy functionalities.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | rt | 1–2 h | 99% |

This reduction is critical for generating intermediates like 4-(hydroxymethyl)phenyl 3,4,5-trimethoxybenzoate, which can be further functionalized (e.g., esterification, oxidation) .

Oxime Formation

The formyl group reacts with hydroxylamine derivatives to form oximes, useful for biochemical applications or as protective groups.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NH₂OH·HCl, NaOH (aq.) | C₂H₅OH | rt | 2 h | 81–98% |

The oxime derivatives exhibit enhanced stability and are intermediates in synthesizing hydrazones or nitriles .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under basic conditions to yield 3,4,5-trimethoxybenzoic acid and 4-formylphenol.

Reaction Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| NaOH | H₂O/THF (1:1) | 90°C | 18 h | 95% |

This reaction is pivotal for recovering the parent acid or modifying the ester for further coupling reactions .

Suzuki Cross-Coupling Potential

While 4-formylphenyl 3,4,5-trimethoxybenzoate lacks inherent halogen substituents, its brominated precursors (e.g., 2-bromo-3,4,5-trimethoxybenzaldehyde derivatives) participate in palladium-catalyzed Suzuki couplings.

Typical Coupling Protocol

| Catalyst | Base | Solvent | Temperature | Time | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Cs₂CO₃ | DME | 70°C | 2–10 h | 24–90% |

For example, coupling with phenylboronic acids generates biphenyl derivatives with retained aldehyde/ester functionalities .

Functional Group Interconversion

The formyl group serves as a versatile handle for further transformations:

| Reaction Type | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 4-Carboxyphenyl benzoate | Carboxylic acid synthesis | |

| Wittig Reaction | Ph₃P=CHR | Alkenyl derivatives | Extended conjugation systems |

Stability and Compatibility

Scientific Research Applications

Anticancer Activity

Recent research indicates that derivatives of 4-Formylphenyl 3,4,5-trimethoxybenzoate exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit tumor cell growth across various human cancer cell lines, including lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cells. The compound demonstrated IC50 values as low as 0.04 µM against these cell lines, indicating potent cytotoxic effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can modulate neurochemical pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and schizophrenia . The modulation of dopamine D3 receptor activity has been particularly noted, which may influence cognitive functions and mood regulation.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthesis of Fluorenones

The compound can be utilized in the synthesis of fluorenone derivatives, which have shown promise as anti-cancer agents and neurochemical modulators. For example, fluorenone derivatives synthesized from this compound exhibited high binding affinity to specific receptors involved in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Research indicates that variations in methoxy and formyl substitutions significantly impact the compound's biological activity .

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3,4,5-trimethoxybenzoate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components such as proteins and nucleic acids. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 3,4,5-trimethoxybenzoate derivatives are highly dependent on the substituents attached to the ester’s phenyl ring. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Reactivity : The formyl group in this compound distinguishes it from alkyl or acetyl-substituted analogs. Its electrophilic nature allows for nucleophilic additions (e.g., with amines or hydrazines), which are absent in methyl or ethyl esters .

- Solubility: The polar formyl and acetyl groups improve solubility in polar solvents (e.g., DMSO or methanol) relative to nonpolar alkyl esters .

Biological Activity

4-Formylphenyl 3,4,5-trimethoxybenzoate is a synthetic compound that has drawn attention for its potential biological activities. This compound features a formyl group and three methoxy groups on the benzene ring, which may influence its reactivity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16O6

- Molecular Weight : 320.31 g/mol

This compound is characterized by the presence of both formyl and methoxy functional groups, which are known to affect its solubility and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with methoxy groups can inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of key metabolic pathways such as the folate cycle. Specifically, a related compound, TMECG (3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin), was found to bind effectively to human dihydrofolate reductase and down-regulate folate cycle gene expression in melanoma cells .

Antimicrobial Activity

The antimicrobial activity of compounds containing the trimethoxybenzoate structure has also been documented. These compounds have demonstrated efficacy against a range of bacterial strains. The presence of methoxy groups appears to enhance their interaction with microbial targets, leading to increased antibacterial activity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The formyl group can facilitate binding to active sites on enzymes, inhibiting their activity.

- Gene Expression Modulation : Similar compounds have been shown to alter gene expression profiles related to cell proliferation and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives may induce oxidative stress in cancer cells, leading to cell death.

Study on Anticancer Activity

In a study examining the anticancer effects of trimethoxybenzoate derivatives, researchers noted that these compounds exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The study highlighted the importance of the methoxy substituents in enhancing biological activity and suggested potential applications in cancer therapy .

Antimicrobial Efficacy Assessment

Another investigation focused on assessing the antimicrobial properties of various methoxy-substituted benzoates against Gram-positive and Gram-negative bacteria. The results indicated that compounds with multiple methoxy groups showed superior inhibition compared to their non-methoxylated counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Effective Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| TMECG | Anticancer | 10 | Inhibition of dihydrofolate reductase |

| 3,4,5-Trimethoxybenzoic Acid | Antimicrobial | 25 | Disruption of bacterial cell wall |

| This compound | Anticancer | TBD | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.